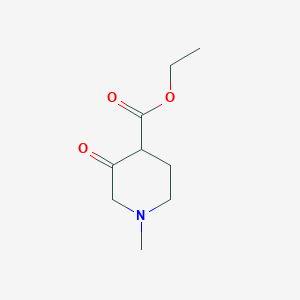

Ethyl 1-methyl-3-oxopiperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-methyl-3-oxopiperidine-4-carboxylate is a chemical compound with the molecular formula C9H15NO3. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-3-oxopiperidine-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of piperidine derivatives with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

Starting Material: Piperidine derivative.

Reagent: Ethyl chloroformate.

Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

Product: this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-methyl-3-oxopiperidine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the production of fine chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-3-oxopiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 1-methyl-3-oxopiperidine-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: This compound has a benzyl group instead of a methyl group, which can affect its reactivity and biological activity.

Ethyl 4-oxo-1-piperidinecarboxylate: Lacks the methyl group, leading to different chemical properties and applications.

1-Carbethoxy-4-piperidone: Another piperidine derivative with different substituents, used in various synthetic applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted research and applications.

Biological Activity

Ethyl 1-methyl-3-oxopiperidine-4-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 169.19 g/mol |

| Structure | Structure |

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. It has been shown to exhibit the following mechanisms:

- Enzyme Inhibition : This compound can inhibit specific enzymes, which may lead to altered metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from <0.008 to 32 µg/mL for different strains, including resistant strains like MRSA .

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies using the MTT assay revealed that it possesses antiproliferative properties against human multiple myeloma RPMI 8226 cells, with an IC50 value of approximately 0.45 mg/mL .

Research Findings

Several studies have investigated the biological activity of this compound:

- Antimycobacterial Activity : A study reported that derivatives of this compound showed promising results against Mycobacterium tuberculosis, indicating potential for treating tuberculosis .

- Histone Deacetylase Inhibition : The compound was found to exhibit histone deacetylase (HDAC) activity, which is crucial in cancer therapy as HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells .

- Synthesis and Structure Activity Relationship (SAR) : Research on structural modifications of this compound has led to the development of analogs with enhanced biological profiles, providing insights into the structure-activity relationship that governs its efficacy .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated a strong correlation between structural modifications and increased antimicrobial potency, particularly against resistant strains.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. Results showed significant reductions in cell viability at specific concentrations, highlighting its potential as an anticancer agent.

Properties

IUPAC Name |

ethyl 1-methyl-3-oxopiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-3-13-9(12)7-4-5-10(2)6-8(7)11/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBIKRRKMNWZIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.